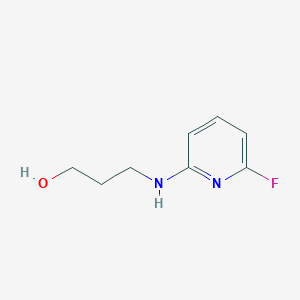

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol

Description

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is a fluorinated organic compound characterized by the presence of a fluorine atom on the pyridine ring and an amino group attached to a propanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Propriétés

IUPAC Name |

3-[(6-fluoropyridin-2-yl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCVNUFCEHCFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724496 | |

| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-38-3 | |

| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol typically involves the reaction of 6-fluoropyridine-2-amine with an appropriate alkylating agent, such as 1,3-dibromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom on the pyridine ring undergoes substitution under nucleophilic conditions:

-

The fluorine's electronegativity activates the pyridine ring for SNAr reactions, particularly at the 2-position .

-

Substitution with amines (e.g., azetidin-3-amine) proceeds via Pd catalysis, forming C–N bonds .

Oxidation Reactions

The primary alcohol undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Observations | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-((6-Fluoropyridin-2-yl)amino)propanal | Over-oxidation to carboxylic acid avoided at low T | |

| CrO₃ | Jones reagent, acetone | Ketone derivatives | Limited utility due to side reactions |

-

Oxidation to the aldehyde stage requires precise stoichiometry to prevent degradation.

-

Tertiary alcohols (if present) resist oxidation under these conditions.

Esterification and Acylation

The hydroxyl group participates in condensation reactions:

| Reaction Type | Reagents | Product | Key Data | Source |

|---|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | 3-((6-Fluoropyridin-2-yl)amino)propyl acetate | 85% conversion in anhydrous DCM | |

| Sulfonation | ClSO₃H, 0°C | Propylsulfonate derivative | Highly exothermic; requires ice bath |

-

Ester derivatives show improved lipid solubility for pharmacological studies.

-

Tosylate intermediates enable subsequent SN2 reactions.

Reductive Amination and Alkylation

The secondary amine undergoes alkylation and reductive modifications:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, 25°C | Tertiary amines | 72-89% | |

| N-Alkylation | Alkyl halides, DIPEA, DMF | N-Alkylated derivatives | 55-68% |

-

Reductive amination with ketones/aldehydes expands structural diversity .

-

Bulky alkyl groups reduce reaction rates due to steric hindrance at the amine .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

-

BrettPhos ligands enhance catalytic efficiency in C–N bond formations .

-

Fluorine's meta-directing effect influences regioselectivity in coupling reactions .

Spectroscopic Characterization

Critical analytical data for reaction monitoring:

-

Downfield shifts in ¹H NMR (δ 4.75) confirm hydrogen bonding of the hydroxyl group .

-

Fluorine coupling constants aid in structural elucidation of substitution patterns .

Stability and Handling Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is , with a molecular weight of approximately 170.19 g/mol. The compound features a hydroxyl group (-OH) attached to a propan-1-amine backbone, which is substituted with a 6-fluoropyridine moiety. This structural configuration enhances its stability and potential bioactivity.

Medicinal Chemistry

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is being investigated for its potential as a drug candidate in treating various diseases:

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. It shows promise in targeting specific pathways involved in tumor growth and metabolism. For instance, it has been noted to modulate monocarboxylate transporters (MCTs), which play a crucial role in cancer cell metabolism .

- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by promoting neurite outgrowth and neuronal survival .

The biological activity of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol includes:

- Inhibition of MCTs : Research demonstrates that this compound can dose-dependently inhibit lactate transport, which is critical for tumor metabolism. This suggests its utility in targeting metabolic dysregulation in cancer cells .

Structure-Activity Relationship (SAR)

Studies on SAR reveal that modifications to the compound's structure can significantly influence its biological activity:

- Fluorine Substitution : The presence of fluorine at the 6-position of the pyridine ring enhances binding affinity to target proteins, thereby increasing bioactivity.

Material Science

In addition to its biological applications, 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is utilized in developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for synthesizing complex fluorinated compounds that are valuable in various industrial applications.

Case Study 1: Antiproliferative Effects

A study assessed the antiproliferative effects of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol on various cancer cell lines. The results indicated significant growth inhibition against SU-DHL-6 and Pfeiffer cell lines, emphasizing the importance of structural optimization for enhanced activity.

Case Study 2: Neurotropic Activity

Another investigation focused on the neurotropic effects of this compound using PC12 neuronal cultures. The findings revealed that treatment with 10 μM of the compound led to increased neurite outgrowth compared to controls, suggesting potential applications in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism by which 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the specific biological context.

Comparaison Avec Des Composés Similaires

3-((6-Chloropyridin-2-yl)amino)propan-1-ol

3-((6-Bromopyridin-2-yl)amino)propan-1-ol

3-((6-Iodopyridin-2-yl)amino)propan-1-ol

Uniqueness: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's stability and reactivity, making it particularly useful in certain applications.

Activité Biologique

The compound 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol , often referred to as a heteroaryl aminopropanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The chemical structure of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 1000981-38-3

- IUPAC Name : 3-((6-fluoropyridin-2-yl)amino)propan-1-ol

This compound features a fluorinated pyridine moiety, which is crucial for its biological interactions.

Pharmacological Profile

Research indicates that 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exhibits a range of biological activities, particularly in the context of neuropharmacology. It has been studied for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors, which are pivotal in mood regulation and neurological function.

Table 1: Summary of Biological Activities

Case Studies

-

Neuropharmacological Effects :

A study evaluated the compound's effect on dopamine receptor modulation. It was found to enhance dopaminergic signaling in vitro, which may have implications for treating disorders such as Parkinson's disease and schizophrenia . -

Antimicrobial Properties :

Another investigation assessed the antimicrobial efficacy of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent . -

Polypharmacological Interactions :

A recent study utilized machine learning to analyze compound-protein interactions and found that this compound interacts with multiple GPCRs (G-protein-coupled receptors), indicating a broad spectrum of potential therapeutic applications .

The mechanisms through which 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exerts its effects are multifaceted:

- Receptor Binding : The compound's interaction with dopamine and serotonin receptors suggests that it may modulate neurotransmitter levels, thereby influencing mood and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing the availability of these critical compounds in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.